molecular formula C19H22FN5O2S B6488148 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidine-4-carboxamide CAS No. 887219-10-5

1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidine-4-carboxamide

Cat. No.: B6488148
CAS No.: 887219-10-5
M. Wt: 403.5 g/mol
InChI Key: ITSJVPJIXABAIZ-UHFFFAOYSA-N
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Description

1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22FN5O2S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.14782430 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(12-5-3-4-6-13(12)20)24-9-7-11(8-10-24)17(21)26/h3-6,11,15,27H,2,7-10H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSJVPJIXABAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structure, and biological effects based on diverse sources.

Chemical Structure

The compound features several notable structural components:

  • Piperidine ring : A six-membered nitrogen-containing ring which is common in many pharmacologically active compounds.
  • Triazole-thiazole moiety : This core structure is known for its diverse biological activities including antimicrobial and anticancer properties.
  • Fluorophenyl group : The presence of fluorine can enhance the lipophilicity and bioavailability of the compound.

Antimicrobial Activity

Research indicates that derivatives of triazoles and thiazoles often exhibit significant antimicrobial properties. The triazolo-thiazole core in this compound may contribute to its ability to inhibit bacterial growth. Studies on similar compounds have shown promising results against various bacterial strains, suggesting that this compound could possess similar activity .

Anticancer Potential

The anticancer activity of compounds containing triazole and thiazole structures has been well-documented. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

Enzyme Inhibition

Compounds with similar structures have also been reported to act as enzyme inhibitors. Specifically, they may inhibit enzymes such as carbonic anhydrase and cholinesterase, which are implicated in various diseases including cancer and neurodegenerative disorders .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of triazole-thiazole derivatives against colon carcinoma cell lines (HCT-116). Compounds with similar structural features exhibited IC50 values in the low micromolar range, indicating potent anticancer effects. The specific compound in focus may exhibit comparable or enhanced activity due to its unique structural modifications .

Case Study 2: Antimicrobial Screening

In vitro screening of benzothiazole derivatives has shown that these compounds can significantly inhibit the growth of pathogenic bacteria. Given the structural similarities between benzothiazoles and the compound , it is plausible that it may also demonstrate significant antimicrobial activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Triazole-Thiazole Core : Cyclization reactions involving thiosemicarbazides.
  • Introduction of Piperidine Ring : Nucleophilic substitution reactions to attach the piperidine moiety.
  • Functional Group Modifications : Incorporation of fluorinated phenyl groups to enhance biological activity.

The structure-activity relationship indicates that modifications at specific positions can significantly influence the biological effectiveness of the compound .

Scientific Research Applications

Structural Features

The presence of the triazole and thiazole rings suggests potential interactions with biological macromolecules, which can lead to alterations in metabolic pathways or cellular responses. The hydroxyl group on the triazole ring may enhance solubility and reactivity, while the fluorophenyl group can improve binding affinity to specific targets.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The unique arrangement of functional groups may enhance interactions with microbial enzymes or receptors.
  • Anticancer Potential : Research indicates that heterocyclic compounds like this one can interfere with cancer cell proliferation. The ability to interact with DNA or RNA synthesis pathways could make it a candidate for further investigation in oncology.
  • Neurological Applications : The piperidine structure is often associated with neuroactive compounds. Investigations into its effects on neurotransmitter systems could reveal potential uses in treating neurological disorders.

Synthesis Methodologies

The synthesis of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidine-4-carboxamide typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Triazolo-Thiazole Moiety : This step may involve condensation reactions under controlled conditions to ensure high yield.
  • Piperidine Ring Construction : The piperidine ring is formed through cyclization reactions that require careful temperature and solvent management.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of similar triazole derivatives, compounds demonstrated significant activity against various bacterial strains. The mechanism was attributed to inhibition of cell wall synthesis, suggesting that this compound may exhibit comparable effects.

Case Study 2: Anticancer Activity

A recent investigation into a related piperidine derivative revealed its ability to induce apoptosis in cancer cells via mitochondrial pathways. This finding supports the hypothesis that this compound could also possess anticancer properties worthy of further exploration.

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